molecular formula C7H8O3 B2490093 6-Oxaspiro[2.5]octane-5,7-dione CAS No. 144728-22-3

6-Oxaspiro[2.5]octane-5,7-dione

Cat. No.: B2490093
CAS No.: 144728-22-3
M. Wt: 140.138
InChI Key: OJDBETFKJUMMEV-UHFFFAOYSA-N
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Description

6-Oxaspiro[25]octane-5,7-dione is a chemical compound with the molecular formula C7H8O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Oxaspiro[2.5]octane-5,7-dione involves the reaction of (1-carboxymethyl-cyclopropyl)acetic acid with acetic anhydride in the presence of mesitylene. The reaction is typically carried out at a temperature of 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the spiro compound.

Scientific Research Applications

6-Oxaspiro[2.5]octane-5,7-dione has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Material Science: It is explored for its potential in creating novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as Type II Dihydrofolate reductase, which is involved in bacterial resistance mechanisms . The compound’s spirocyclic structure allows it to fit into enzyme active sites, thereby blocking their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 1-Oxaspiro[2.6]non-6-ene

Uniqueness

6-Oxaspiro[25]octane-5,7-dione is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system This structural feature imparts distinct chemical properties and reactivity compared to other spiro compounds

Properties

IUPAC Name

6-oxaspiro[2.5]octane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-5-3-7(1-2-7)4-6(9)10-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDBETFKJUMMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

350 g crude (1-carboxymethyl-cyclopropyl)-acetic acid (2.2 mole, 92% purity, from step 1) are suspended in a mixture of 350 ml of mesitylene and 678 g of acetic anhydride (6.6 mole, 3 eq) and heated to 100° C. Upon reaching that temperature, the pressure is reduced to approximately 200 mbar and 45% of the solvent mixture are distilled off (distillation takes approx. 1 h). Then the mixture is slowly cooled to 0-5° C. and the precipitate is collected by filtration. The filter cake is washed with 87 ml of cold mesitylene and then dried in vaccuo at 40° C.
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350 g
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678 g
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350 mL
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Reaction Step One
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solvent
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0 (± 1) mol
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